1-(4-Chlorophenyl)ethanamine hydrochloride

Overview

Description

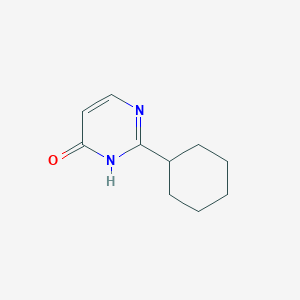

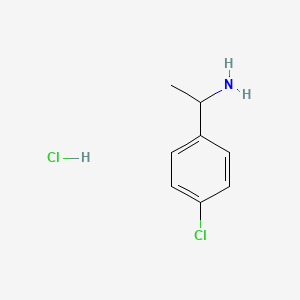

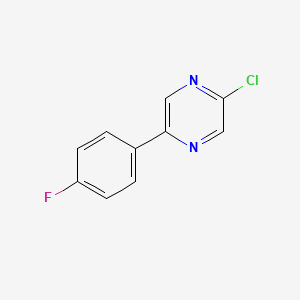

1-(4-Chlorophenyl)ethanamine hydrochloride is a chemical compound with the CAS Number: 53896-10-9 . It has a molecular weight of 192.09 and a linear formula of C8H11Cl2N . It is a solid substance and is typically stored in an inert atmosphere at room temperature .

Molecular Structure Analysis

The molecular structure of 1-(4-Chlorophenyl)ethanamine is represented by the formula CHClN . It has an average mass of 155.625 Da and a monoisotopic mass of 155.050171 Da .Physical And Chemical Properties Analysis

1-(4-Chlorophenyl)ethanamine hydrochloride is a solid substance . It is typically stored in an inert atmosphere at room temperature . to 95% .Scientific Research Applications

Antiamoebic Activity

1-(4-Chlorophenyl)ethanamine hydrochloride has been utilized in the synthesis of chalcones showing significant antiamoebic activity. These chalcones, synthesized by aldol condensation reaction, have demonstrated effectiveness against the HM1: IMSS strain of Entamoeba histolytica, with some compounds exhibiting better activity than the standard drug metronidazole (Zaidi et al., 2015).

Antiobesity Drug Synthesis

The compound has been involved in the novel synthesis process of the antiobesity drug Lorcaserin Hydrochloride. The process included steps like N-protection, N-alkylation, and salification to achieve the final drug molecule with high purity and enantioselectivity (Zhu et al., 2015).

Biocide and Corrosion Inhibition

2-(Decyithio)Ethanamine Hydrochloride, a derivative, serves as a multifunctional biocide in cooling water systems, exhibiting broad spectrum activity against bacteria, fungi, and algae. It also possesses biofilm and corrosion inhibition properties, showcasing its multifunctional utility in industrial applications (Walter & Cooke, 1997).

Synthesis of Pyrazol Compounds

The compound has been used as a raw material in the synthesis of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, a pyrazol compound. The optimized synthesis conditions led to high yields and purity, indicating its utility in the efficient synthesis of specialized organic compounds (Heng-qian, 2015).

Environmental Analysis

1-Chloro-2,2-bis(4-chlorophenyl)ethene, a related compound, has been detected in various environmental matrices. The study of its occurrence and fate helps understand the environmental impact and transportation of such compounds in different ecosystems (Guo et al., 2009).

High-Performance Liquid Chromatographic Analysis

In pharmacological research, the compound has been analyzed using high-performance liquid chromatography (HPLC) for quantitation and identification of its metabolites in biological samples. This indicates its significance in pharmacokinetic and metabolic studies (Lin et al., 1998).

Biotransformation and Degradation Studies

Alcaligenes eutrophus A5 has shown the capability to biotransform 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT), a structurally related compound. This study is crucial for understanding the biodegradation pathways and potential environmental remediation strategies (Nadeau et al., 1994).

Drug Metabolism and Identification

The metabolism and identification of chlorphenoxamine metabolites, where 1-(4-chlorophenyl)ethanamine plays a role, has been studied in human urine. This research is critical for understanding drug metabolism and its implications for human health (Goenechea et al., 1987).

Environmental Monitoring

TiO2 nanotubes have been investigated for their potential in enriching DDT and its metabolites in environmental water samples, highlighting the importance of monitoring and managing pollutants in the environment (Zhou et al., 2007).

Safety and Hazards

The safety information for 1-(4-Chlorophenyl)ethanamine hydrochloride indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Mechanism of Action

Target of Action

1-(4-Chlorophenyl)ethanamine hydrochloride, also known as 1-(4-chlorophenyl)ethan-1-amine hydrochloride, is a chiral amine

Mode of Action

It’s known to be used in the preparation of n-phenylacetyl-®-1-(4-chlorophenyl)ethylamine via enantioselective acylation in aqueous medium and in the presence of penicillin acylase from alcaligenes faecalis . This suggests that it may interact with its targets through acylation, a process that involves the transfer of an acyl group to a compound.

Biochemical Pathways

Given its use in the preparation of n-phenylacetyl-®-1-(4-chlorophenyl)ethylamine , it may be involved in pathways related to acylation and the metabolism of phenylacetyl compounds.

properties

IUPAC Name |

1-(4-chlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADVPOKOZMYLPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)ethanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, 3-azabicyclo[3.1.0]hex-1-YL-, 1,1-dimethylethyl ester](/img/structure/B3024037.png)

![2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol](/img/structure/B3024039.png)

![6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B3024041.png)

![Tert-butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B3024044.png)

![2-chloro-N-isoxazolo[5,4-b]pyridin-3-ylacetamide](/img/structure/B3024051.png)